molecular formula C8H11NO B184030 2-DIMETHYLAMINOPHENOL CAS No. 3743-22-4

2-DIMETHYLAMINOPHENOL

Cat. No.: B184030
CAS No.: 3743-22-4
M. Wt: 137.18 g/mol
InChI Key: AUABZJZJXPSZCN-UHFFFAOYSA-N
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Description

2-DIMETHYLAMINOPHENOL is an organic compound with the molecular formula C8H11NO. It is also known as 2-Aminophenol, N,N-dimethyl-. This compound is characterized by the presence of a dimethylamino group attached to the second position of the phenol ring. It is a versatile compound used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-DIMETHYLAMINOPHENOL involves the reaction of resorcinol with dimethylamine. The reaction is typically carried out in an autoclave at elevated temperatures (around 200°C) and involves the use of industrial lye and toluene for purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes steps like extraction, distillation, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-DIMETHYLAMINOPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-DIMETHYLAMINOPHENOL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for its potential antimicrobial properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and resins

Mechanism of Action

The mechanism of action of 2-DIMETHYLAMINOPHENOL involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, protein conformation, and cellular signaling pathways .

Properties

IUPAC Name

2-(dimethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9(2)7-5-3-4-6-8(7)10/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABZJZJXPSZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6091558
Record name 2-(Dimethylamino)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3743-22-4
Record name 2-(Dimethylamino)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3743-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6091558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Dimethylaminophenol
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Record name 2-(DIMETHYLAMINO)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Dimethylaminophenol participate in the oxidation of haemoglobin?

A1: this compound is a key intermediate in the autocatalytic oxidation of haemoglobin to ferrihaemoglobin (methemoglobin) by dimethylaniline N-oxide (DANO). [] This process involves a series of reactions where DANO interacts with ferrihaemoglobin or ferricytochrome c, generating N-methylaniline and this compound as products. [] These two compounds then undergo oxidative condensation to form a leuco compound, 2-dimethylamino-4-(N-methylanilino)phenol. [, ] Further oxidation of this leuco compound yields a purple dye, which contributes to the autocatalytic cycle of ferrihaemoglobin formation. []

Q2: What is the structure of the leuco compound formed during the reaction of this compound with N-methylaniline?

A2: X-ray analysis revealed the leuco compound's structure to be 2-dimethylamino-4-(N-methylanilino)phenol. [, ] This confirms it as the product of N-methylaniline and this compound condensation. []

Q3: Beyond haemoglobin oxidation, what other reactions is this compound involved in?

A3: 2-Dimethylaminophenols, along with malononitrile, are key building blocks in the synthesis of chromenochromenes. [, ] This process relies on the in situ generation of o-quinone methides from phenolic Mannich bases, which then undergo cycloaddition with 2-aminochromene-3-carbonitrile intermediates (themselves derived from Mannich bases and malononitrile). []

Q4: Can you elaborate on the structure of this compound and its potential toxicity?

A4: this compound is a substituted phenol with electron-releasing dimethylamino group. This characteristic allows it to form potentially toxic phenoxyl-free radicals. [] In the context of cigarette smoke, this compound is identified as one of the most toxic phenols present. []

Q5: Are there any known applications of this compound in organic synthesis?

A5: this compound plays a crucial role in proving the structure of Mannich bases of benzoxazolone. [] This is achieved by converting the Mannich base to chloromethyl-benzoxazolone and subsequently reducing it to this compound using lithium aluminum hydride. []

Q6: What analytical techniques are used to study this compound?

A6: Various methods are employed to analyze this compound and its derivatives. X-ray analysis has been crucial in elucidating the structure of the leuco compound formed during the reaction with N-methylaniline. [, ] Furthermore, chemical and physicochemical methods are employed to confirm the structure and study the reaction mechanisms. [, ] Identification and quantification of this compound in complex mixtures like cigarette smoke likely involves techniques like gas chromatography and mass spectrometry. []

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